(8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline (8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline
Brand Name: Vulcanchem
CAS No.: 122367-97-9
VCID: VC0220968
InChI: InChI=1S/C20H25BrN2/c1-12-5-16-17-7-15(21)8-19-20(17)14(6-18(16)22(2)9-12)11-23(19)10-13-3-4-13/h7-8,11-13,16,18H,3-6,9-10H2,1-2H3/t12-,16?,18-/m1/s1
SMILES: CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C
Molecular Formula: C15H15ClFN3O3S2
Molecular Weight: 373.3 g/mol

(8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline

CAS No.: 122367-97-9

Main Products

VCID: VC0220968

Molecular Formula: C15H15ClFN3O3S2

Molecular Weight: 373.3 g/mol

(8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline - 122367-97-9

CAS No. 122367-97-9
Product Name (8-beta)-13-Bromo-1-(cyclopropylmethyl)-6,8-dimethylergoline
Molecular Formula C15H15ClFN3O3S2
Molecular Weight 373.3 g/mol
IUPAC Name (6aR,9R)-2-bromo-4-(cyclopropylmethyl)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline
Standard InChI InChI=1S/C20H25BrN2/c1-12-5-16-17-7-15(21)8-19-20(17)14(6-18(16)22(2)9-12)11-23(19)10-13-3-4-13/h7-8,11-13,16,18H,3-6,9-10H2,1-2H3/t12-,16?,18-/m1/s1
Standard InChIKey PQBURNFCYKPOGL-VALIOXDKSA-N
Isomeric SMILES C[C@@H]1CC2[C@@H](CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C
SMILES CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C
Canonical SMILES CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C
PubChem Compound 147706
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator